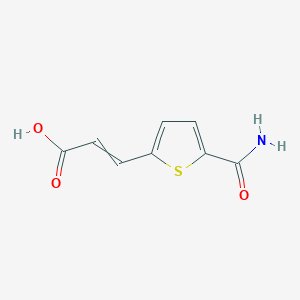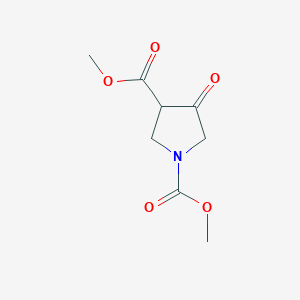
Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C8H11NO5 and a molecular weight of 201.18 g/mol . . This compound is characterized by a pyrrolidine ring with two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine-1,3-dicarboxylic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The presence of ester and ketone groups allows it to undergo nucleophilic and electrophilic reactions, facilitating its role in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate: Similar in structure but with ethyl ester groups instead of methyl.
Pyrrolidine-2,5-diones: Compounds with similar pyrrolidine rings but different functional groups.
Uniqueness
Dimethyl 4-oxopyrrolidine-1,3-dicarboxylate is unique due to its specific combination of ester and ketone groups, which provides it with distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H11NO5 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
dimethyl 4-oxopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C8H11NO5/c1-13-7(11)5-3-9(4-6(5)10)8(12)14-2/h5H,3-4H2,1-2H3 |
InChI Key |
UWIOYHMTJGFRTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CC1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B11722007.png)
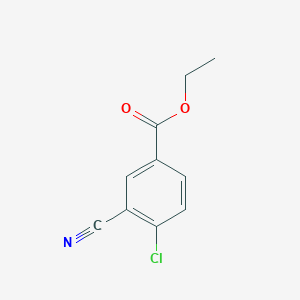
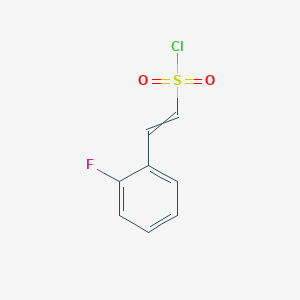
![(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722014.png)
![1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11722020.png)
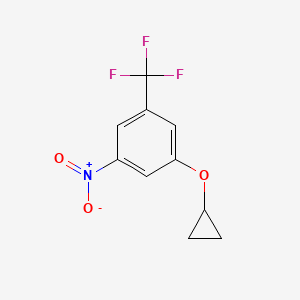

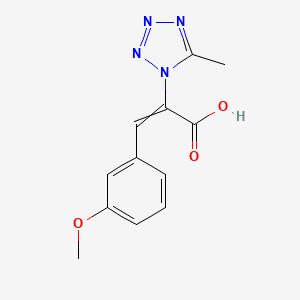
![(2S)-1-[3-(trifluoromethoxy)phenyl]propan-2-ol](/img/structure/B11722042.png)


